molecular formula C14H11F3N2O2 B1449403 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid CAS No. 2197055-42-6

6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid

Cat. No.: B1449403
CAS No.: 2197055-42-6
M. Wt: 296.24 g/mol
InChI Key: PSSSUQODLIBSTR-UHFFFAOYSA-N
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Description

“6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid” is a chemical compound with the molecular formula C14H11F3N2O2 . It is also known as Meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat inflammation, pain, and fever.


Synthesis Analysis

The synthesis of this compound involves several steps. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study mentions a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted at position 2 by a 2-methyl-3-(trifluoromethyl)phenylamino group . The molecular weight of the compound is 296.24 g/mol.

Scientific Research Applications

  • Antibacterial Activity : A study synthesized derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one, prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, demonstrating antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

  • Polymorphism Study : Another study discovered four polymorphs of 2-[methyl(phenyl)amino]nicotinic acid, each with unique hydrogen-bonding chain directionalities. This research contributes to understanding the polymorphism in organic systems (Long et al., 2008).

  • Incorporation into Alkaloids : Research on the incorporation of [5,6-13C2]Nicotinic acid into tobacco alkaloids provided insights into the metabolic pathways and quantitative incorporation into various alkaloids (Leete, 1977).

  • Vasorelaxation and Antioxidation Properties : Thionicotinic acid derivatives were studied for their effects on vasorelaxation and antioxidative activity. These derivatives displayed potential for further therapeutic development (Prachayasittikul et al., 2010).

  • Neuroprotective Activity : Several nicotinic acid analogs were assessed for their protective activity against neurotoxic agents, indicating potential therapeutic applications (Chambers & Casida, 1967).

  • Industrial Production Methods : A literature review on ecological methods to produce nicotinic acid from commercially available raw materials revealed new technologies with potential industrial applications (Lisicki, Nowak, & Orlińska, 2022).

  • HPLC Method for Niflumic Acid Determination : An improved HPLC method for determining niflumic acid in human plasma has applications in studying the bioequivalence of talniflumate tablets (Park et al., 2008).

  • Synthesis of Substituted Amides : Research into the synthesis of substituted amides of 2-aminonicotinic acid contributed to the ongoing search for biologically active compounds (Chesnokov, Konshin, Zalesov, & Kudryashova, 1973).

  • Anti-Inflammatory Benzoguanamine Derivatives : The development of novel benzoguanamine derivatives showed strong anti-inflammatory action, potentially useful in treating inflammatory conditions (Matsumura, Enomoto, Aoyagi, & Shibata, 1982).

  • 4-Thiazolidinones of Nicotinic Acid : The synthesis of new 4-thiazolidinones and their antimicrobial screening against various bacterial and fungal species highlighted their potential as antimicrobial agents (Patel & Shaikh, 2010).

Biochemical Analysis

Biochemical Properties

. This inhibition prevents the formation of prostaglandins, which are mediators of inflammation and pain. The compound interacts with cyclooxygenase by binding to its active site, thereby blocking the enzyme’s ability to convert arachidonic acid into prostaglandins .

Cellular Effects

6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid affects various cell types and cellular processes. It reduces inflammation by decreasing the production of pro-inflammatory cytokines and mediators. This compound also influences cell signaling pathways, particularly those involving the cyclooxygenase enzymes, leading to reduced pain and fever . Additionally, it impacts gene expression by downregulating the expression of genes involved in the inflammatory response .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever . This binding interaction is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that its anti-inflammatory and analgesic effects can persist for extended periods, although the efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively reduces inflammation, pain, and fever without significant adverse effects . At higher doses, toxic effects such as gastrointestinal ulcers, renal toxicity, and hepatic damage have been observed . These adverse effects highlight the importance of adhering to recommended dosages to avoid toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver. The metabolic pathways involve the cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys . The compound’s interaction with these enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the sites of inflammation and pain .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with cyclooxygenase enzymes . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity and function are largely dependent on its ability to inhibit cyclooxygenase within the cytoplasm .

Properties

IUPAC Name

6-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)3-2-4-11(8)19-12-6-5-9(7-18-12)13(20)21/h2-7H,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSSUQODLIBSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=NC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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